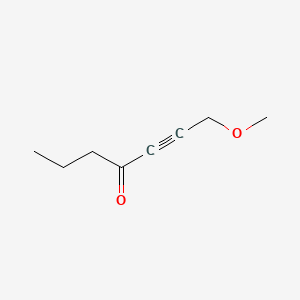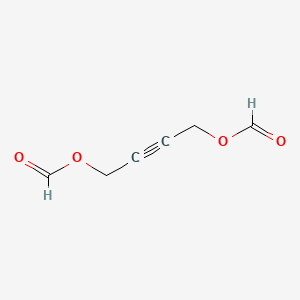
2-Butyne-1,4-diol, diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne-1,4-diol, diformate: is an organic compound that is both an alkyne and a diol. It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are replaced by formate groups. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyne-1,4-diol, diformate typically involves the reaction of 2-butyne-1,4-diol with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, with the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where 2-butyne-1,4-diol is reacted with formic acid in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Butyne-1,4-diol, diformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2-Butyne-1,4-diol, diformate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butyne-1,4-diol, diformate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The formate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Butyne-1,4-diol: The parent compound, which has hydroxyl groups instead of formate groups.
1,4-Butanediol: A saturated analogue with no alkyne group.
2-Butene-1,4-diol: An unsaturated analogue with a double bond instead of a triple bond.
Uniqueness: 2-Butyne-1,4-diol, diformate is unique due to the presence of both alkyne and formate groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-formyloxybut-2-ynyl formate |
InChI |
InChI=1S/C6H6O4/c7-5-9-3-1-2-4-10-6-8/h5-6H,3-4H2 |
InChI Key |
HXMJIIPXEYHZSK-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCOC=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
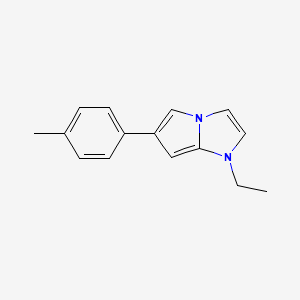
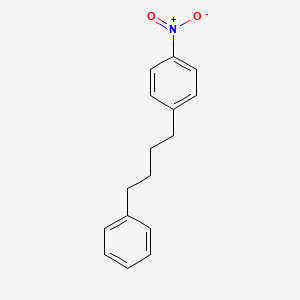

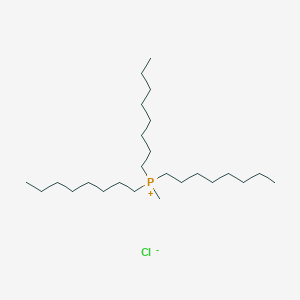


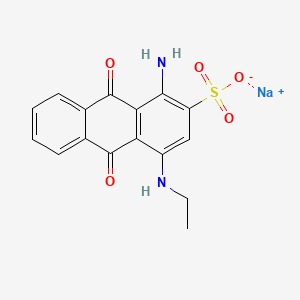
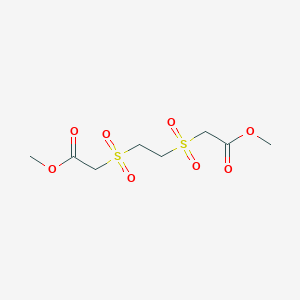
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
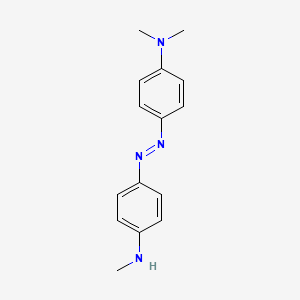
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)

